molecular formula C4H8N2O2 B086468 3-Amino-1-hydroxypyrrolidin-2-one CAS No. 1003-51-6

3-Amino-1-hydroxypyrrolidin-2-one

Cat. No.: B086468
CAS No.: 1003-51-6
M. Wt: 116.12 g/mol
InChI Key: HCKUBNLZMKAEIN-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxypyrrolidin-2-one is an organic compound with the molecular formula C4H8N2O2. It belongs to the class of organic compounds known as alpha amino acids and derivatives. This compound is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-hydroxypyrrolidin-2-one can be achieved through various methods. One common approach involves the use of carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester as a starting material. The reaction typically involves hydrogen bromide in acetic acid under ambient temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of simple and inactivated cyclic amines as substrates. The process employs air-stable and low-cost copper salt as the promoter, non-poisonous and cost-effective Oxone as the oxidant, and DMAP as the additive .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-hydroxypyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, acetic acid, copper salts, and Oxone. The reactions are typically carried out under ambient temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-hydroxypyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its versatility as a synthon in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-amino-1-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKUBNLZMKAEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905333
Record name 3-Amino-1-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-51-6
Record name 3-Amino-1-hydroxy-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-3-amino-2-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-1-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-hydroxy-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HA-966
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Amino-1-hydroxypyrrolidin-2-one interact with its target and what are the downstream effects?

A1: this compound (HA-966) acts as a glycine antagonist at the glycine/N-methyl-D-aspartate (NMDA) receptors. [, ] These receptors play a crucial role in excitatory neurotransmission in the central nervous system. By blocking the glycine binding site, HA-966 prevents the activation of NMDA receptors by glutamate, the primary excitatory neurotransmitter. [] This inhibition of NMDA receptor activity has downstream effects on neuronal excitability and synaptic plasticity.

Q2: What is the impact of this compound's structure on its activity?

A2: Research indicates that the 3-pseudoaxial conformation of the pyrrolidone ring in this compound is crucial for its glycine receptor recognition and antagonist activity. [] This is evidenced by the fact that the 3R-amino, 4R-methyl derivative (L-687,414) exhibits a 5–10 fold increase in potency compared to the parent compound. [] This highlights the importance of stereochemistry and specific structural features for optimal interaction with the target receptor.

Q3: How does this compound interact with different NMDA receptor subtypes?

A3: Studies utilizing recombinant human NMDA receptors have revealed that this compound exhibits differential affinity for different subtypes. It displays a higher affinity for NR2B-containing receptors compared to NR2A-containing receptors. [] Interestingly, while classified as a glycine antagonist, (+)-(3R)-3-amino-1-hydroxypyrrolidin-2-one acts as a partial agonist at both NR2A and NR2B subtypes, unlike glycine which acts as a full agonist. [] These findings emphasize the complexity of ligand-receptor interactions and the potential for subtype-selective targeting.

Q4: Are there methods to separate the enantiomers of this compound?

A4: Yes, researchers have successfully resolved the individual enantiomers of this compound. This was achieved through two primary methods: resolution via the bis-Boc-L-Phe derivatives and synthesis starting from D- and L-methionine. [, ] These methods facilitate the study of individual enantiomers and their specific pharmacological properties.

Q5: What are the implications of understanding the structure-activity relationship of this compound?

A5: Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more potent and selective NMDA receptor antagonists. [] By systematically modifying the compound's structure and evaluating the resulting changes in activity, potency, and selectivity, researchers can gain valuable insights into the key structural features responsible for its pharmacological profile. This knowledge can pave the way for the design and development of novel therapeutics targeting NMDA receptors for various neurological disorders.

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